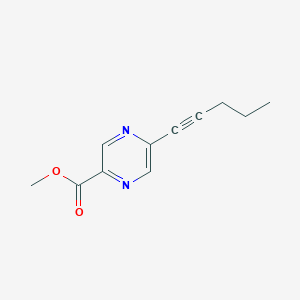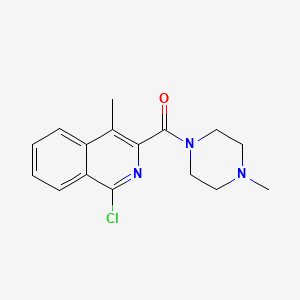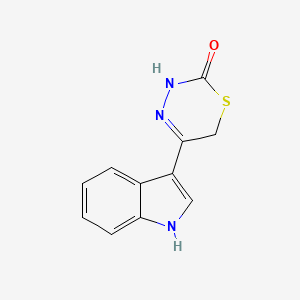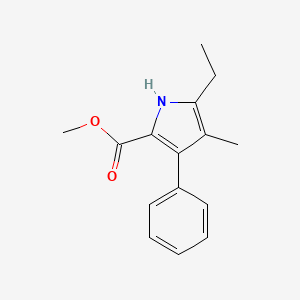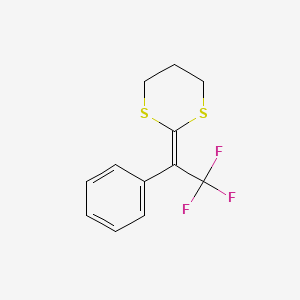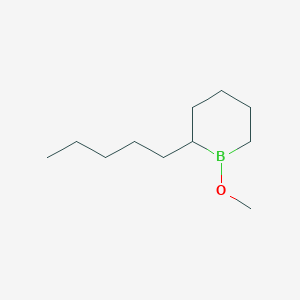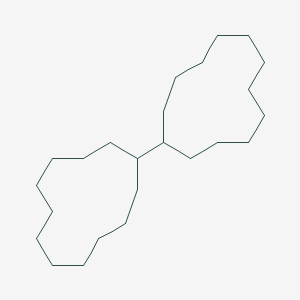
Bicyclododecyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclododecyl, also known as 1,1’-Bicyclododecyl, is a bicyclic compound with the molecular formula C24H46. It is characterized by its two cyclododecane rings connected at a single carbon atom. This compound is notable for its unique structural properties, which make it an interesting subject of study in various fields of chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclododecyl typically involves the coupling of two cyclododecane molecules. One common method is through a radical reaction, where cyclododecane is subjected to radical initiators under controlled conditions to form the bicyclic structure. This process often requires high temperatures and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or dehydrogenation processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of advanced catalysts and optimized reaction conditions are crucial in industrial settings to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclododecyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to remove oxygen-containing groups or to reduce double bonds.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium (Pd) catalyst
Substitution: Halogen sources (e.g., chlorine, bromine), catalysts (e.g., iron or aluminum chloride)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions typically result in halogenated derivatives of this compound .
Applications De Recherche Scientifique
Bicyclododecyl has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of bicyclic structures in various chemical reactions.
Biology: Its unique structure makes it a candidate for studying molecular interactions and binding affinities in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its ability to encapsulate other molecules.
Industry: This compound is used in the development of advanced materials, including polymers and nanocomposites, due to its stability and structural properties
Mécanisme D'action
The mechanism by which bicyclododecyl exerts its effects is largely dependent on its structural properties. Its bicyclic nature allows it to interact with various molecular targets through non-covalent interactions such as van der Waals forces and hydrophobic interactions. These interactions can influence the behavior of other molecules in its vicinity, making it useful in applications like drug delivery and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane: Another bicyclic compound with a different ring structure.
Decalin: A bicyclic compound with fused rings.
Naphthalene: An aromatic bicyclic compound.
Uniqueness
Bicyclododecyl is unique due to its large ring size and the presence of two cyclododecane rings. This gives it distinct physical and chemical properties compared to other bicyclic compounds.
Propriétés
Numéro CAS |
88011-88-5 |
|---|---|
Formule moléculaire |
C24H46 |
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
cyclododecylcyclododecane |
InChI |
InChI=1S/C24H46/c1-3-7-11-15-19-23(20-16-12-8-4-1)24-21-17-13-9-5-2-6-10-14-18-22-24/h23-24H,1-22H2 |
Clé InChI |
LJAVDFCIOLVDIY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(CCCCC1)C2CCCCCCCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-2-[(3-methyl-2-nitrophenyl)methyl]-3-nitrobenzene](/img/structure/B14389135.png)
![2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14389146.png)
![Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate](/img/structure/B14389154.png)
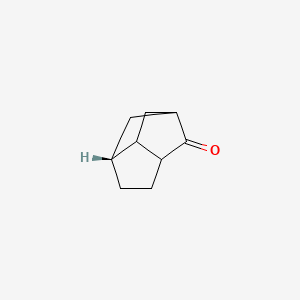
![2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B14389163.png)
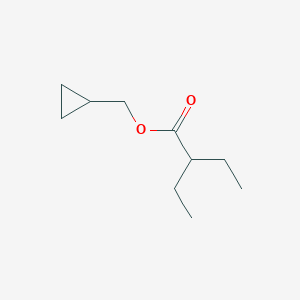
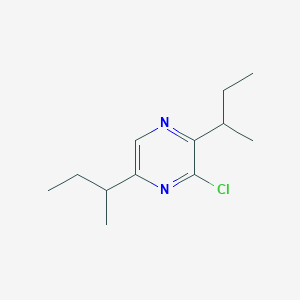
![1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene](/img/structure/B14389176.png)
